molecular formula C21H26N4O2 B5352024 4-benzyl-3-ethyl-1-[(2-ethylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-[(2-ethylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one

Cat. No. B5352024
M. Wt: 366.5 g/mol
InChI Key: CXADLLHHIVSIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-ethyl-1-[(2-ethylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of diazepines. This compound has been widely used in scientific research due to its unique properties. The purpose of

Mechanism of Action

4-benzyl-3-ethyl-1-[(2-ethylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one 15-4513 acts as a selective antagonist for the benzodiazepine receptor. It binds to the receptor and prevents the binding of other ligands, such as benzodiazepines. This results in a decrease in the activity of the receptor and a reduction in the effects of benzodiazepines.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the sedative effects of benzodiazepines and to increase the convulsant effects of certain drugs. This compound 15-4513 has also been shown to decrease the reinforcing effects of alcohol and to reduce the severity of withdrawal symptoms in alcohol-dependent individuals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzyl-3-ethyl-1-[(2-ethylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one 15-4513 in lab experiments is its high selectivity for the benzodiazepine receptor. This allows researchers to study the effects of benzodiazepines and other ligands on the receptor without interference from this compound 15-4513. However, one limitation of using this compound 15-4513 is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 4-benzyl-3-ethyl-1-[(2-ethylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one 15-4513 in scientific research. One area of interest is the study of the role of the GABA-A receptor in alcoholism and drug addiction. This compound 15-4513 has been shown to reduce the reinforcing effects of alcohol and to reduce the severity of withdrawal symptoms in alcohol-dependent individuals. Further research in this area could lead to the development of new treatments for alcoholism and drug addiction. Another area of interest is the study of the effects of this compound 15-4513 on other receptors and neurotransmitters. This could lead to a better understanding of the complex interactions between different receptors and neurotransmitters in the central nervous system.

Synthesis Methods

4-benzyl-3-ethyl-1-[(2-ethylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one 15-4513 can be synthesized by the reaction of 2-ethyl-5-formylpyrimidine with N-ethyl-4-(phenylmethyl)-4-piperidinamine in the presence of acetic acid. The resulting compound is then reacted with phosgene to form this compound 15-4513.

Scientific Research Applications

4-benzyl-3-ethyl-1-[(2-ethylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one 15-4513 has been used in various scientific research studies, including studies on the central nervous system, alcoholism, and drug addiction. It has been shown to have a high affinity for the benzodiazepine receptor and can be used as a selective antagonist for this receptor. This compound 15-4513 has also been used to study the effects of alcohol on the central nervous system and to investigate the role of the GABA-A receptor in alcoholism and drug addiction.

properties

IUPAC Name

4-benzyl-3-ethyl-1-(2-ethylpyrimidine-5-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-3-18-15-24(21(27)17-12-22-19(4-2)23-13-17)11-10-20(26)25(18)14-16-8-6-5-7-9-16/h5-9,12-13,18H,3-4,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXADLLHHIVSIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CN=C(N=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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